

# Spectroscopic Profile of 2-(Trifluoromethyl)benzimidazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzimidazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Trifluoromethyl)benzimidazole**, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Introduction

**2-(Trifluoromethyl)benzimidazole** is a fluorinated heterocyclic compound belonging to the benzimidazole family. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of bioactive molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide presents a consolidated summary of its characteristic spectroscopic signatures.

## Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for **2-(Trifluoromethyl)benzimidazole**, presented in standardized formats for clarity and ease of

comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-(Trifluoromethyl)benzimidazole** in solution. The data presented below includes  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra.

Table 1:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR Spectroscopic Data for **2-(Trifluoromethyl)benzimidazole**

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
$^1\text{H}$ NMR	~7.75	m	-	Aromatic C-H
~7.40	m	-	Aromatic C-H	
~12.5 (broad)	s	-	N-H	
$^{13}\text{C}$ NMR	145.4	q	38.5	C2 (C-CF <sub>3</sub> )
139.0 (broad)	-	-	C4/C7	
124.5	s	-	C5/C6	
120.7	q	269.5	CF <sub>3</sub>	
115.5 (broad)	-	-	C3a/C7a	
$^{19}\text{F}$ NMR	-64.8	s	-	-CF <sub>3</sub>

Note: NMR data can vary slightly depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The spectrum of **2-(Trifluoromethyl)benzimidazole** is characterized by the following key absorption bands.

Table 2: Infrared (IR) Spectroscopic Data for **2-(Trifluoromethyl)benzimidazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2500 (broad)	Medium-Strong	N-H stretching
~3060	Weak	Aromatic C-H stretching
~1620	Medium	C=N stretching
~1450, ~1410	Medium	Aromatic C=C stretching
1300-1100	Strong	C-F stretching
~750	Strong	Aromatic C-H out-of-plane bending

Data obtained from the NIST WebBook.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for **2-(Trifluoromethyl)benzimidazole**

m/z	Relative Intensity	Assignment
186	High	[M] <sup>+</sup> (Molecular Ion)
167	Moderate	[M - F] <sup>+</sup>
117	Moderate	[M - CF <sub>3</sub> ] <sup>+</sup>

The molecular formula of **2-(Trifluoromethyl)benzimidazole** is C<sub>8</sub>H<sub>5</sub>F<sub>3</sub>N<sub>2</sub> and its molecular weight is 186.14 g/mol .[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

## NMR Spectroscopy

A solution of **2-(Trifluoromethyl)benzimidazole** is prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a 5 mm NMR tube.  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1H$ ). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

## FT-IR Spectroscopy

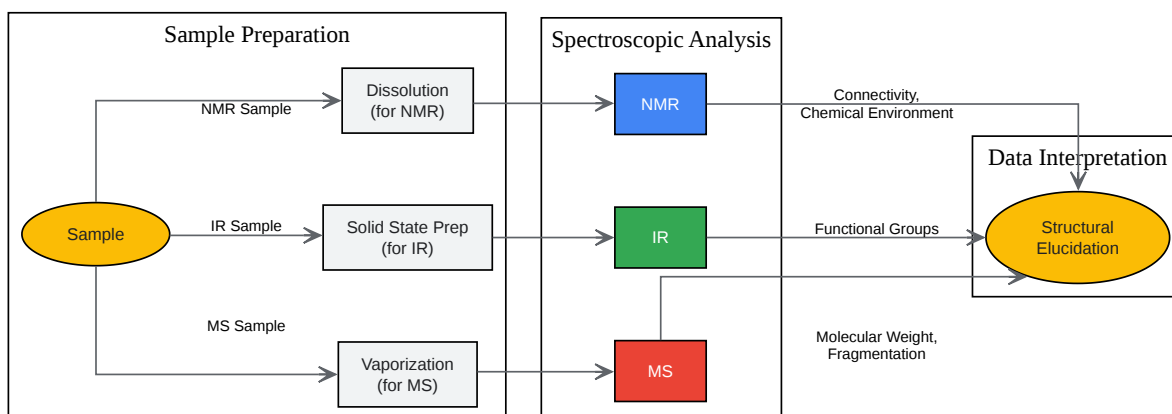
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

## Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds like **2-(Trifluoromethyl)benzimidazole**. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

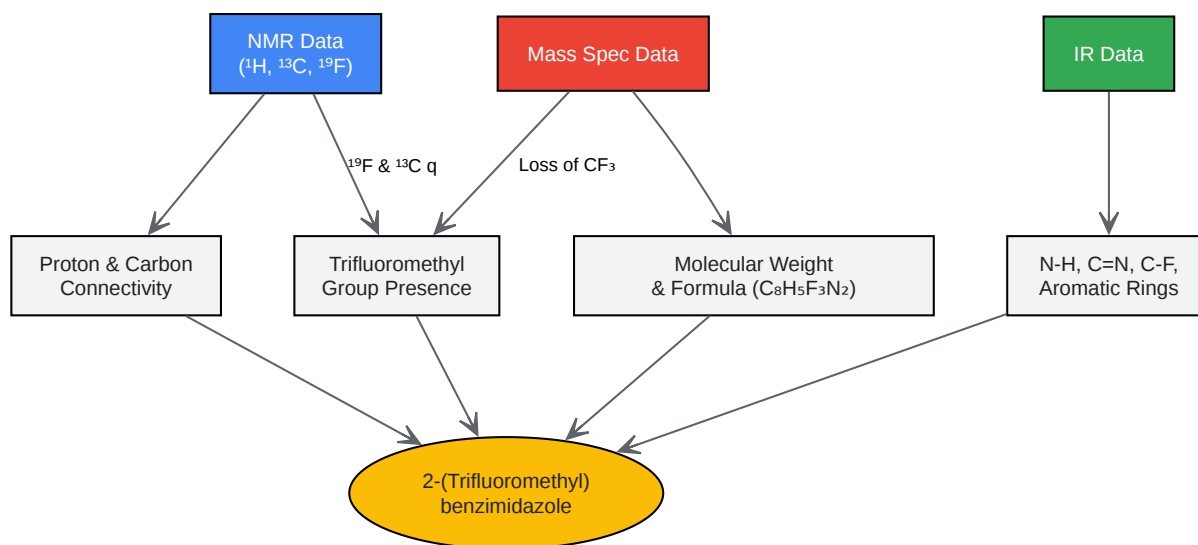
## Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **2-(Trifluoromethyl)benzimidazole**.



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## References

- 1. 2-Trifluoromethylbenzimidazole [webbook.nist.gov]
- 2. 2-(Trifluoromethyl)-1H-benzimidazole | C<sub>8</sub>H<sub>5</sub>F<sub>3</sub>N<sub>2</sub> | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]
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